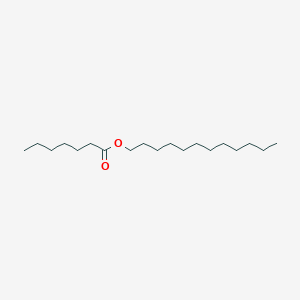

Dodecyl heptanoate

CAS No.: 96980-60-8

Cat. No.: VC19197809

Molecular Formula: C19H38O2

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96980-60-8 |

|---|---|

| Molecular Formula | C19H38O2 |

| Molecular Weight | 298.5 g/mol |

| IUPAC Name | dodecyl heptanoate |

| Standard InChI | InChI=1S/C19H38O2/c1-3-5-7-9-10-11-12-13-14-16-18-21-19(20)17-15-8-6-4-2/h3-18H2,1-2H3 |

| Standard InChI Key | LJHUUVGNJFUXNZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCOC(=O)CCCCCC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Dodecyl heptanoate, systematically named dodecyl heptanoate under IUPAC conventions, is an ester formed via the condensation of heptanoic acid () and dodecanol () . Its SMILES notation, , reflects the linear arrangement of the 12-carbon alkyl chain bonded to the ester functional group . The compound’s hydrophobicity arises from its long hydrocarbon chains, which limit solubility in polar solvents like water but enhance compatibility with nonpolar matrices such as oils and waxes .

Physicochemical Properties

Key physical properties of dodecyl heptanoate include:

These properties align with trends observed in homologous esters, where increased alkyl chain length correlates with higher hydrophobicity and melting points . For instance, stearyl heptanoate (), featuring an 18-carbon stearyl group, is a waxy solid at room temperature, whereas dodecyl heptanoate’s shorter chain likely renders it a viscous liquid .

Synthesis and Manufacturing

Conventional Esterification Routes

Dodecyl heptanoate is synthesized via acid-catalyzed esterification, a well-established method for ester production. The general reaction is:

Advanced Synthesis via Inverse Microemulsion

A patent-pending method utilizes dodecylbenzenesulfonic acid (DBSA) in an inverse microemulsion system to enhance reaction efficiency . This approach involves:

-

Dissolving DBSA in cyclohexane to form a 50 mmol/L solution.

-

Adding a phosphate buffer (pH 6–8) to create a microemulsion with a water-to-surfactant ratio () of 6.0 .

-

Introducing heptanoic acid and dodecanol at a 1:1–1:3 molar ratio.

-

Conducting the reaction at 35–50°C for 3–36 hours, achieving conversion rates of 74–99% .

This method leverages DBSA’s dual role as a surfactant and catalyst, enabling high yields under mild conditions. For example, analogous syntheses of hexyl acetate and octyl acetate achieved 97–99% conversion within 3 hours .

Applications and Industrial Relevance

Lubricants and Plasticizers

The compound’s hydrophobic nature and thermal stability (>200°C) suggest utility in lubricant formulations . Esters with branched or linear alkyl chains are common in industrial lubricants due to their ability to reduce friction between metal surfaces without oxidizing at high temperatures .

Food and Pharmaceutical Additives

Though unconfirmed for dodecyl heptanoate, heptanoate esters are sometimes employed as flavoring agents or emulsion stabilizers in food products. Regulatory approval would require rigorous toxicological assessment, which remains absent for this specific compound .

Comparative Analysis with Related Esters

| Parameter | Dodecyl Heptanoate | Stearyl Heptanoate | Isopropyl Myristate |

|---|---|---|---|

| Molecular Formula | |||

| Molecular Weight (g/mol) | 298.5 | 382.7 | 270.4 |

| Physical State (25°C) | Liquid | Waxy Solid | Liquid |

| Common Uses | Lubricants, cosmetics | Cosmetics, ointments | Cosmetics, topical creams |

This table highlights how chain length modulates physical properties and applications. Shorter-chain esters (e.g., dodecyl heptanoate) favor liquid formulations, while longer chains (e.g., stearyl heptanoate) enhance occlusivity in semisolid products .

Research Gaps and Future Directions

Despite its potential, dodecyl heptanoate remains understudied compared to homologs like stearyl heptanoate. Critical research priorities include:

-

Toxicological Assessments: Comprehensive studies on acute, subchronic, and reproductive toxicity.

-

Application-Specific Trials: Efficacy testing in cosmetic emulsions, lubricants, and pharmaceutical delivery systems.

-

Green Synthesis Methods: Optimizing DBSA-based microemulsion systems to reduce energy input and waste generation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume